molecular formula C14H16O4 B11866487 2,2'-(Naphthalene-1,5-diylbis(oxy))diethanol CAS No. 14031-45-9

2,2'-(Naphthalene-1,5-diylbis(oxy))diethanol

Cat. No.: B11866487
CAS No.: 14031-45-9
M. Wt: 248.27 g/mol
InChI Key: JWQRAVLDBQBSFK-UHFFFAOYSA-N
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Description

2,2’-(Naphthalene-1,5-diylbis(oxy))diethanol is an organic compound with the molecular formula C14H16O4. It is characterized by the presence of a naphthalene ring substituted with two ethoxy groups at the 1 and 5 positions. This compound is used in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(Naphthalene-1,5-diylbis(oxy))diethanol typically involves the reaction of naphthalene-1,5-diol with ethylene oxide under basic conditions. The reaction proceeds through the nucleophilic attack of the hydroxyl groups on the ethylene oxide, resulting in the formation of the diethanol derivative.

Industrial Production Methods

In an industrial setting, the production of 2,2’-(Naphthalene-1,5-diylbis(oxy))diethanol can be scaled up by using continuous flow reactors. This method ensures better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,2’-(Naphthalene-1,5-diylbis(oxy))diethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The compound can be reduced to form the corresponding diol.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of naphthalene-1,5-dicarboxylic acid.

    Reduction: Formation of naphthalene-1,5-diol.

    Substitution: Formation of naphthalene-1,5-dihalides or naphthalene-1,5-dialkyl ethers.

Scientific Research Applications

2,2’-(Naphthalene-1,5-diylbis(oxy))diethanol is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: In the study of enzyme-substrate interactions and as a probe for fluorescence studies.

    Medicine: Potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Used as an intermediate in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,2’-(Naphthalene-1,5-diylbis(oxy))diethanol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with other molecules, facilitating the formation of stable complexes. Additionally, the naphthalene ring can participate in π-π interactions, enhancing its binding affinity to certain targets.

Comparison with Similar Compounds

Similar Compounds

  • 2,2’-(But-2-yne-1,4-diylbis(oxy))diethanol
  • 2,2’-Bis(diphenylphosphino)-1,1’-binaphthalene

Uniqueness

Compared to similar compounds, 2,2’-(Naphthalene-1,5-diylbis(oxy))diethanol is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical properties. Its ability to form stable hydrogen bonds and participate in π-π interactions makes it particularly useful in various applications, from chemical synthesis to biological studies.

Properties

CAS No.

14031-45-9

Molecular Formula

C14H16O4

Molecular Weight

248.27 g/mol

IUPAC Name

2-[5-(2-hydroxyethoxy)naphthalen-1-yl]oxyethanol

InChI

InChI=1S/C14H16O4/c15-7-9-17-13-5-1-3-11-12(13)4-2-6-14(11)18-10-8-16/h1-6,15-16H,7-10H2

InChI Key

JWQRAVLDBQBSFK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC=C2OCCO)C(=C1)OCCO

Origin of Product

United States

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